![molecular formula C21H30NO5P B3015116 N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline CAS No. 488090-33-1](/img/structure/B3015116.png)

N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

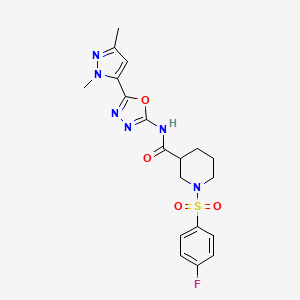

“N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline” is a chemical compound. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were synthesized based on a dithiolopyrrolone scaffold . Another method involved the ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in polyphosphoric acid .Scientific Research Applications

- Application : Diisopropyl phosphonate derivatives have been investigated as effective corrosion inhibitors. These compounds form adsorptive protective layers on metallic surfaces, preventing corrosion. Researchers evaluate their inhibition activities using techniques such as weight loss measurements, polarization curves, and electrochemical impedance spectroscopy .

- Synthetic Pathways : Various synthetic pathways, including Michaelis–Arbuzov reaction, Kabachnik–Fields reaction, and Pudovik reaction, have been employed to prepare these derivatives .

- Hydrolysis : Diisopropyl phosphonate compounds can undergo hydrolysis to yield phosphonic acids. This process involves cleaving the C-O bond, resulting in useful intermediates and biologically active compounds .

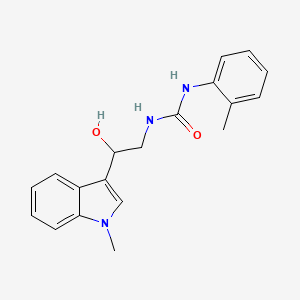

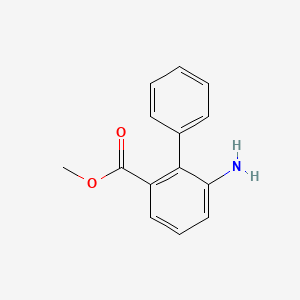

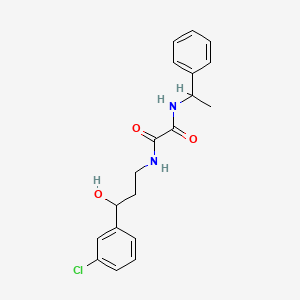

- Molecular Structures : Researchers have reported the molecular structures of related compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol. These crystal structures provide insights into their packing arrangements and intermolecular interactions .

Corrosion Inhibition

Hydrolysis Reactions

Crystal Engineering and Solid-State Chemistry

properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30NO5P/c1-15(2)26-28(23,27-16(3)4)21(22-17-10-8-7-9-11-17)19-13-12-18(24-5)14-20(19)25-6/h7-16,21-22H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKPRSNITFQXRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(C1=C(C=C(C=C1)OC)OC)NC2=CC=CC=C2)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile](/img/structure/B3015034.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015035.png)

![3-Methyl-2-propyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3015039.png)

![N1-(m-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3015040.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3015044.png)

![N-Methyl-1-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3015046.png)

![ethyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B3015056.png)